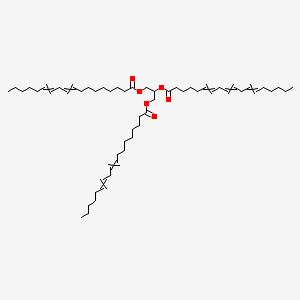
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate is a complex organic compound characterized by multiple unsaturated fatty acid chains esterified to a glycerol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate typically involves the esterification of glycerol with three different unsaturated fatty acids: octadeca-9,12-dienoic acid, octadeca-6,9,12-trienoic acid, and octadeca-9,12-dienoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes as biocatalysts can also be explored to achieve a more environmentally friendly synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can be oxidized to form epoxides or hydroperoxides.
Reduction: The double bonds in the fatty acid chains can be reduced to form saturated fatty acids.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated fatty acid esters.
Substitution: Amides, different esters.
Applications De Recherche Scientifique
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane structure and function due to its unsaturated fatty acid content.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of biodegradable lubricants and surfactants.
Mécanisme D'action
The biological effects of (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate are primarily attributed to its unsaturated fatty acid chains. These chains can interact with cell membranes, modulating their fluidity and permeability. The compound may also act as a precursor to bioactive lipid mediators that participate in signaling pathways involved in inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-trienoate
- (3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-tetraenoate
Uniqueness
(3-Octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate is unique due to its specific combination of unsaturated fatty acid chains, which confer distinct physicochemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C57H96O6 |
|---|---|
Poids moléculaire |
877.4 g/mol |
Nom IUPAC |
(3-octadeca-9,12-dienoyloxy-2-octadeca-6,9,12-trienoyloxypropyl) octadeca-9,12-dienoate |
InChI |
InChI=1S/C57H96O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,36,39,54H,4-15,22-24,31-35,37-38,40-53H2,1-3H3 |
Clé InChI |
AODZAXDQVIGGDB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCC=CCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


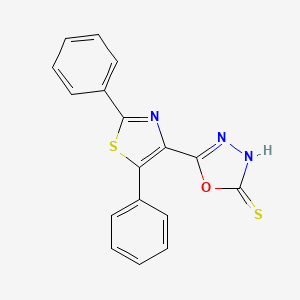
![4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione](/img/structure/B12560673.png)

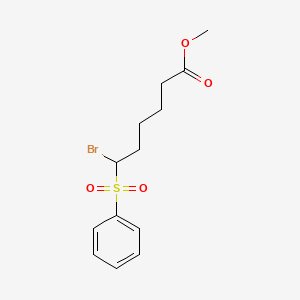
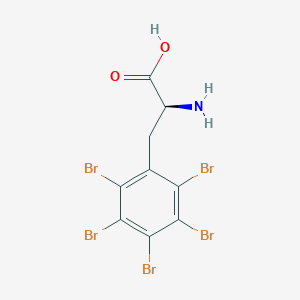
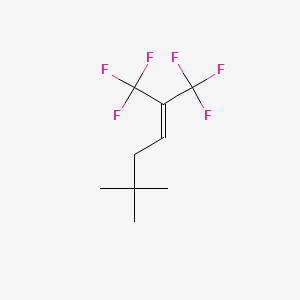
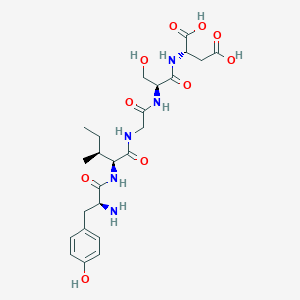
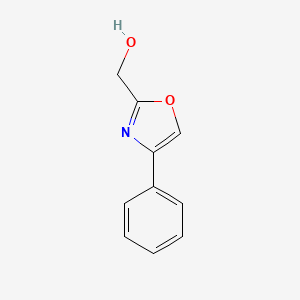
![4-[2-(4-Ethenylphenyl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B12560703.png)
![N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea](/img/structure/B12560718.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)
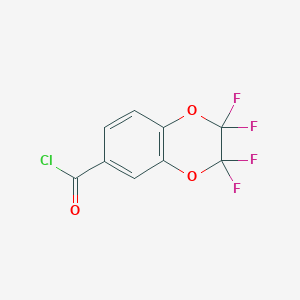
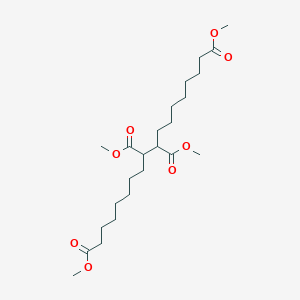
![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
